molecular formula C11H12N4O B7544464 N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide

N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide

Cat. No. B7544464
M. Wt: 216.24 g/mol
InChI Key: DBHNVDXDHHBCQJ-UHFFFAOYSA-N
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Description

N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPC is a pyrazole-based compound that has been synthesized through a variety of methods.

Mechanism of Action

The mechanism of action of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide is not fully understood, but studies have shown that it can inhibit various enzymes and proteins that are involved in cell growth and inflammation. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to inhibit the activity of the protein NF-κB, which is involved in inflammation.
Biochemical and Physiological Effects:
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and the yield is typically high. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide is also stable and can be stored for extended periods. However, one limitation of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide is that it is not very water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide. One area of research is to further understand the mechanism of action of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide. This could lead to the development of more effective treatments for cancer and inflammatory diseases. Another area of research is to explore the potential of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide as a treatment for other diseases, such as neurodegenerative diseases. Additionally, research could be conducted to improve the water solubility of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide, which would make it more useful in certain experiments.
Conclusion:
In conclusion, N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide is a pyrazole-based compound that has shown potential applications in various fields of scientific research. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide can be synthesized through a variety of methods, and it has been shown to inhibit various enzymes and proteins that are involved in cell growth and inflammation. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has several advantages for lab experiments, but it also has limitations, such as its low water solubility. Future research on N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide could lead to the development of more effective treatments for cancer, inflammatory diseases, and other diseases.

Synthesis Methods

N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide can be synthesized through a variety of methods, including the reaction of 4-chloropyridine-3-carboxylic acid with 1-ethyl-1H-pyrazole-4-carboxamide in the presence of a catalyst. Another method involves the reaction of 4-chloropyridine-3-carboxylic acid with 1-ethylpyrazole-4-carboxylic acid in the presence of a base. The yield of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide is typically high, and the purity can be improved through recrystallization.

Scientific Research Applications

N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has shown potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-15-8-10(7-13-15)14-11(16)9-4-3-5-12-6-9/h3-8H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHNVDXDHHBCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide

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